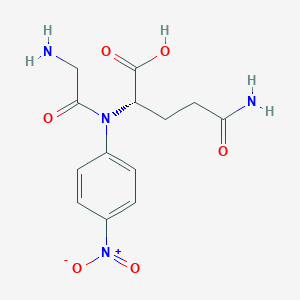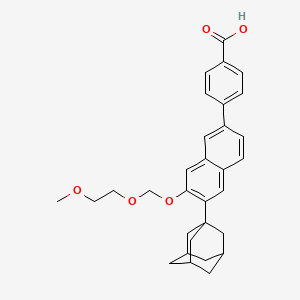
4-(6-(Adamantan-1-yl)-7-((2-methoxyethoxy)methoxy)naphthalen-2-yl)benzoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-(Adamantan-1-yl)-7-((2-methoxyethoxy)methoxy)naphthalen-2-yl)benzoic acid: , often referred to as AMNB , is a synthetic organic compound. Its intricate structure combines an adamantane core, a naphthalene ring, and a benzoic acid moiety. Let’s break it down:
Adamantane: A rigid, cage-like hydrocarbon consisting of four fused cyclohexane rings. It imparts steric bulk and stability to AMNB.
Naphthalene: A bicyclic aromatic hydrocarbon with two fused benzene rings. The naphthalene portion contributes to AMNB’s aromatic character.
Benzoic acid: A carboxylic acid group attached to the naphthalene ring. This acidic functionality allows for various chemical reactions.
Méthodes De Préparation
Synthetic Routes::
Adamantane Derivatization: Start with commercially available adamantane or its derivatives. Introduce the naphthalene ring via electrophilic aromatic substitution (e.g., Friedel-Crafts acylation).
Naphthalene Functionalization: Synthesize the naphthalene derivative by reacting naphthalene with a suitable reagent (e.g., acylation or alkylation).
Benzoic Acid Attachment: Finally, couple the naphthalene derivative with benzoic acid using standard coupling reactions (e.g., amide bond formation).
Industrial Production:: AMNB is not produced on a large scale due to its specialized applications. research laboratories synthesize it for targeted studies.
Analyse Des Réactions Chimiques
AMNB undergoes several reactions:
Oxidation: Oxidation of the benzoic acid group yields the corresponding carboxylic acid derivatives.
Reduction: Reduction of the naphthalene ring can lead to tetrahydro derivatives.
Substitution: Nucleophilic aromatic substitution (e.g., halogenation) occurs at the naphthalene ring.
Major Products: These reactions yield various AMNB derivatives, each with distinct properties.
Applications De Recherche Scientifique
AMNB finds applications in diverse fields:
Medicine: Potential anti-inflammatory and analgesic properties due to its structural resemblance to nonsteroidal anti-inflammatory drugs (NSAIDs).
Chemistry: Used as a building block for designing novel ligands and catalysts.
Biology: Investigated for its interactions with cellular receptors and enzymes.
Industry: Employed in OLEDs (organic light-emitting diodes) and other optoelectronic devices.
Mécanisme D'action
AMNB’s mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, modulating cellular processes.
Comparaison Avec Des Composés Similaires
AMNB stands out due to its unique combination of adamantane, naphthalene, and benzoic acid moieties. Similar compounds include:
Naphthoic acids: Lack the adamantane core.
Adamantane derivatives: Lack the naphthalene ring.
Benzoic acid derivatives: Lack both adamantane and naphthalene components.
Propriétés
Formule moléculaire |
C31H34O5 |
|---|---|
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
4-[6-(1-adamantyl)-7-(2-methoxyethoxymethoxy)naphthalen-2-yl]benzoic acid |
InChI |
InChI=1S/C31H34O5/c1-34-8-9-35-19-36-29-15-27-13-25(23-2-4-24(5-3-23)30(32)33)6-7-26(27)14-28(29)31-16-20-10-21(17-31)12-22(11-20)18-31/h2-7,13-15,20-22H,8-12,16-19H2,1H3,(H,32,33) |
Clé InChI |
PYAYNPCMTTVBFP-UHFFFAOYSA-N |
SMILES canonique |
COCCOCOC1=C(C=C2C=CC(=CC2=C1)C3=CC=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


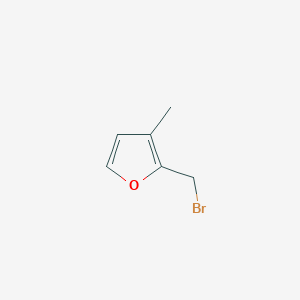
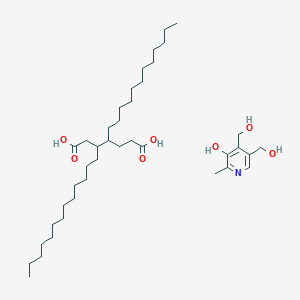
![tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13146107.png)
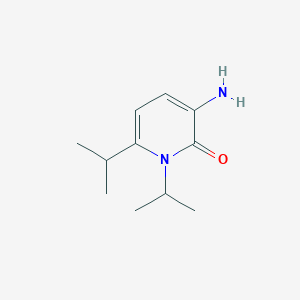
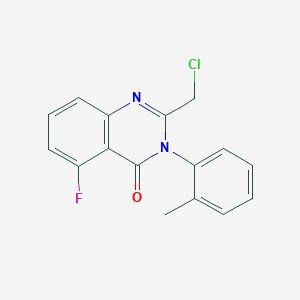
![4,7-Dibromo-5,6-difluoro-2-tetradecyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13146126.png)

![1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline](/img/structure/B13146132.png)
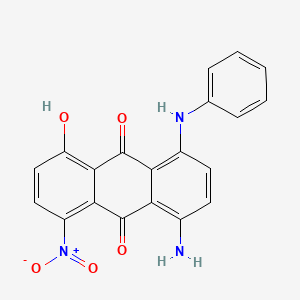
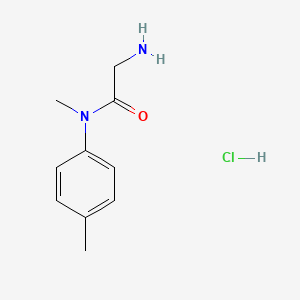
![8,8-Dimethylbicyclo[4.2.0]octan-7-amine](/img/structure/B13146147.png)


